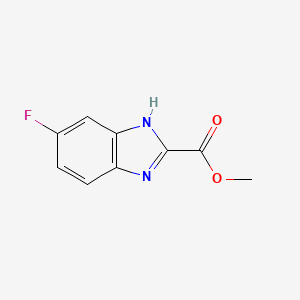

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Description

BenchChem offers high-quality 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-fluoro-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUUHHRJIZQRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696275 | |

| Record name | Methyl 6-fluoro-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-04-6 | |

| Record name | Methyl 6-fluoro-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester CAS number

Technical Monograph: 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Executive Summary

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS 885280-04-6) is a high-value heterocyclic scaffold used primarily in the synthesis of bioactive pharmaceutical ingredients. As a fluorinated derivative of the benzimidazole core, it serves as a critical intermediate in the development of kinase inhibitors, antiviral agents, and receptor modulators. The fluorine substitution at the C-6 position enhances metabolic stability and alters the electronic properties of the benzimidazole ring, modulating pKa and lipophilicity—two key parameters in optimizing drug-like properties (ADME).

This guide details the physicochemical profile, validated synthetic protocols, and medicinal chemistry applications of this compound, providing a robust framework for researchers in drug discovery.

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | Methyl 6-fluoro-1H-benzimidazole-2-carboxylate |

| Common Name | 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester |

| CAS Number | 885280-04-6 |

| Molecular Formula | C₉H₇FN₂O₂ |

| Molecular Weight | 194.16 g/mol |

| Appearance | Brown to off-white crystalline powder |

| Melting Point | 180–184 °C (dec.)[1][2] |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~8.5 (NH acidic), ~3.5 (Basic N) |

| LogP | ~1.8 (Predicted) |

Synthetic Methodology

The synthesis of 2-substituted benzimidazoles is a foundational reaction in heterocyclic chemistry. For the methyl ester derivative, a direct condensation strategy utilizing 4-fluoro-1,2-phenylenediamine and dimethyl oxalate is the preferred industrial and laboratory route due to its atom economy and scalability.

Validated Synthesis Protocol

Reaction Principle: Phillips-type condensation or acid-catalyzed cyclodehydration.

Reagents:

-

4-Fluoro-1,2-phenylenediamine (1.0 eq)

-

Dimethyl oxalate (1.2 eq)

-

Solvent: Methanol (anhydrous) or Acetic Acid

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) or HCl (conc.)

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with 4-fluoro-1,2-phenylenediamine (10 mmol) and anhydrous methanol (50 mL).

-

Addition: Add dimethyl oxalate (12 mmol) and a catalytic amount of pTSA (1 mmol).

-

Reflux: Heat the reaction mixture to reflux (65°C) under nitrogen atmosphere. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) for the disappearance of the diamine (~4–6 hours).

-

Workup: Cool the mixture to room temperature. The product often precipitates directly. If not, concentrate the solvent to 20% volume and cool to 0°C.

-

Purification: Filter the precipitate and wash with cold methanol followed by diethyl ether.

-

Recrystallization: Recrystallize from hot ethanol if higher purity (>98%) is required.

Yield Expectation: 75–85% isolated yield.

Reaction Scheme Visualization

Figure 1: Synthetic pathway for the formation of the benzimidazole core via condensation.

Medicinal Chemistry Applications

The 6-fluoro-1H-benzimidazole-2-carboxylate scaffold is a privileged structure in drug discovery, particularly for targeting ATP-binding pockets of kinases.

Structural Activity Relationship (SAR)

-

C-2 Ester Moiety: Acts as a "warhead" precursor. It can be hydrolyzed to the acid (for solubility), reduced to the alcohol, or converted to amides/hydrazides to access deep hydrophobic pockets in enzymes.

-

C-6 Fluorine:

-

Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the susceptible C-6 position, prolonging half-life (

). -

Electronic Effect: Withdraws electron density, lowering the pKa of the NH group, which can strengthen hydrogen bond donor capability to residues like the "gatekeeper" in kinase domains.

-

-

N-1 Position: Often alkylated to improve solubility or to introduce specificity elements (e.g., targeting the ribose binding pocket).

Target Pathways

This scaffold is frequently utilized in the design of inhibitors for:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Angiogenesis inhibition.

-

HCV NS5B Polymerase: Viral replication inhibition.

-

GABA-A Receptors: Modulation of inhibitory neurotransmission.

Mechanism of Action Diagram

Figure 2: Mechanistic interaction of the benzimidazole scaffold within a kinase active site.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

-

¹H NMR (400 MHz, DMSO-d₆):

- 13.50 (s, 1H, NH, exchangeable)

- 7.80 (dd, J=8.8, 4.5 Hz, 1H, H-4)

- 7.55 (dd, J=9.0, 2.5 Hz, 1H, H-7)

- 7.20 (td, J=9.0, 2.5 Hz, 1H, H-5)

- 3.95 (s, 3H, OCH₃)

-

Note: The fluorine atom causes splitting of aromatic protons (H-5 and H-7).

-

Mass Spectrometry (ESI):

-

Calculated

-

Observed

-

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

National Institutes of Health (NIH). (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. PubMed Central. Retrieved October 26, 2023, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into the nuanced details of its molecular architecture, supported by spectroscopic analysis and established synthesis protocols. This document serves as a detailed resource, elucidating the structural characteristics that underpin its utility as a versatile building block in the development of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its rigid, bicyclic nature and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with various biological targets. The strategic incorporation of a fluorine atom onto this scaffold, as seen in the title compound, imparts a range of beneficial properties.

Why Fluorine? The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical profile.[2] Key advantages include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.[3]

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, improving bioavailability.[3]

-

Modulated pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing ionization state and receptor binding.

-

Conformational Control: Fluorine can induce specific molecular conformations that may be optimal for binding to a target protein.

Consequently, 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is not merely another heterocyclic compound; it is a key intermediate designed for the synthesis of advanced pharmaceutical agents, particularly in oncology and infectious diseases.[4] Its structure is tailored for further chemical modification, making a thorough understanding of its molecular characteristics essential for rational drug design.

Physicochemical Properties & Identifiers

A summary of the key identifiers and properties for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is provided below for quick reference.

| Property | Value |

| IUPAC Name | methyl 6-fluoro-1H-benzo[d]imidazole-2-carboxylate |

| CAS Number | 35943-29-0 |

| Molecular Formula | C₉H₇FN₂O₂ |

| Molecular Weight | 194.16 g/mol |

| Appearance | Typically an off-white to light yellow solid |

| Canonical SMILES | COC(=O)C1=NC2=CC3=C(C=C2N1)F |

Elucidation of the Molecular Structure

The definitive structure of a molecule is determined through a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, which, when combined, offers a complete picture of atomic connectivity and spatial arrangement.

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (3H): The three protons on the benzene ring will exhibit complex splitting patterns due to both H-H and H-F coupling. We would expect signals in the range of δ 7.0-7.8 ppm. The proton ortho to the fluorine atom will show a characteristic doublet of doublets.

-

N-H Proton (1H): A broad singlet, typically in the δ 12.0-13.0 ppm range, which is exchangeable with D₂O.[5]

-

Methyl Protons (3H): A sharp singlet around δ 3.7-3.9 ppm, corresponding to the ester methyl group.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 160-167 ppm.[5]

-

Aromatic Carbons (C-F): The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF) and appear as a doublet, typically in the δ 157-161 ppm range.[5]

-

Other Aromatic Carbons: Signals will appear between δ 100-153 ppm, with those closer to the fluorine atom showing smaller C-F coupling constants.

-

Imidazole Carbons: The C2 carbon (attached to the ester) and the fusion carbons will have distinct shifts.

-

Methyl Carbon: An upfield signal around δ 50-55 ppm.[5]

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad absorption band in the region of 3200-3450 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C=N Stretch (Imidazole): A medium intensity band near 1620-1650 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically 1100-1250 cm⁻¹.

Synthesis and Mechanistic Considerations

The synthesis of benzimidazoles is a well-established area of organic chemistry.[6] The most common and reliable method for preparing 2-carboxy-benzimidazoles is the Phillips-Ladenburg condensation . This involves the reaction of an o-phenylenediamine with a dicarboxylic acid or its derivative.

Retrosynthetic Analysis & Proposed Route

The target molecule can be synthesized via the cyclocondensation of 4-fluoro-1,2-phenylenediamine with a suitable two-carbon electrophile, such as dimethyl oxalate.

Caption: Retrosynthesis of the target compound.

Field-Proven Experimental Protocol

This protocol describes a robust method for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Reaction: 4-fluoro-1,2-phenylenediamine + dimethyl oxalate → 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and dimethyl oxalate (1.1 eq).

-

Rationale: A slight excess of the electrophile (dimethyl oxalate) is used to ensure complete consumption of the more valuable diamine starting material.

-

-

Solvent & Acid Catalyst: Add a suitable solvent such as ethanol or methanol, followed by a catalytic amount of hydrochloric acid (e.g., 4M HCl in dioxane).

-

Rationale: The acid protonates the carbonyl oxygen of the oxalate, making it more electrophilic and accelerating the initial nucleophilic attack by the diamine. The alcohol solvent is chosen for its ability to dissolve the reactants and its appropriate boiling point for the reaction.

-

-

Thermal Cyclization: Heat the reaction mixture to reflux (typically 80-100°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps, which are crucial for forming the aromatic benzimidazole ring.[7]

-

-

Work-up & Isolation: a. Cool the reaction mixture to room temperature. The product may precipitate out of solution. b. If precipitation occurs, collect the solid by vacuum filtration. If not, concentrate the mixture under reduced pressure. c. Neutralize the crude product with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acid.

-

Rationale: Neutralization is critical to ensure the product is in its free base form and to quench the acid catalyst, preventing potential side reactions during purification.

-

-

Purification: Wash the collected solid with cold water and then a non-polar solvent like diethyl ether or hexane to remove unreacted starting materials and non-polar impurities. If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester.

-

Rationale: Recrystallization is a highly effective method for purifying solid organic compounds, yielding material of high purity suitable for subsequent research and development activities.

-

Caption: Experimental workflow for synthesis.

Applications in Drug Discovery

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is a valuable building block for creating more complex molecules with diverse biological activities.[4] The benzimidazole core is known to exhibit a wide range of pharmacological effects, including:

The presence of the fluorine atom can enhance these activities, while the methyl ester group provides a convenient handle for further chemical elaboration, such as amide bond formation, to explore structure-activity relationships (SAR).

Conclusion

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is a strategically designed molecule that combines the proven pharmacological relevance of the benzimidazole scaffold with the advantageous physicochemical properties imparted by fluorine. Its molecular structure, characterized by a planar aromatic system and key functional groups, makes it an ideal intermediate for the synthesis of next-generation therapeutic agents. The robust and well-understood synthesis protocol allows for its reliable production, facilitating its use in research and drug development pipelines aimed at addressing significant unmet medical needs.

References

-

Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

-

ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Retrieved from [Link]

-

ACS Publications. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Retrieved from [Link]

-

SciELO Brasil. (n.d.). Synthesis and Evaluation of Thiazolyl-1H-benzo[d]imidazole Inhibitors of Mycobacterium tuberculosis Inosine Monophosphate Dehydrogenase. Retrieved from [Link]

-

Impactfactor.org. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]

-

ResearchGate. (2020). Fluorinated benzimidazoles for medicinal chemistry and new materials. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzimidazole-6-carboxylic acid, 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-, methyl ester. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Retrieved from [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acgpubs.org [acgpubs.org]

- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectral data for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, a compound of significant interest in pharmaceutical research and development. While experimental spectra for this specific molecule are not publicly available at the time of this writing, this document offers a robust predictive analysis based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related benzimidazole derivatives.

The unique structural features of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, including the presence of a fluorine atom, are known to enhance biological activity, making it a valuable building block in the synthesis of various bioactive molecules.[1] Its methyl ester form often improves solubility and bioavailability, critical factors in drug formulation.

Molecular Structure and Predicted Spectral Characteristics

A thorough understanding of the molecular structure is fundamental to predicting and interpreting its spectral data. The key structural components that will influence the spectra are the benzimidazole core, the fluorine substituent at the 6-position, and the methyl ester group at the 2-position.

Caption: Molecular structure highlighting the benzimidazole core and key substituents.

Synthesis Pathway and its Implications for Spectral Analysis

The synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is anticipated to follow established methods for benzimidazole synthesis. A common route involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[2] Understanding the synthetic route is crucial for anticipating potential impurities that may be reflected in the spectral data.

Caption: A plausible synthetic route for the target compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet (broad) | 1H | N-H | The acidic proton on the imidazole ring is expected to be a broad singlet at a downfield chemical shift. |

| ~7.8 | Doublet of doublets | 1H | H-4 | This proton is ortho to the electron-withdrawing ester group and will be deshielded. |

| ~7.5 | Doublet of doublets | 1H | H-7 | This proton is adjacent to the fluorine atom and will show coupling to it. |

| ~7.2 | Multiplet | 1H | H-5 | This proton will be coupled to both H-4 and the fluorine at position 6. |

| ~4.0 | Singlet | 3H | O-CH₃ | The methyl protons of the ester group are in a relatively shielded environment. |

Interpretation: The aromatic region of the ¹H NMR spectrum is expected to be complex due to the asymmetry of the molecule and the presence of fluorine, which will cause H-F coupling. The broad singlet for the N-H proton is a characteristic feature of benzimidazoles.[3][4][5]

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the ester group is highly deshielded. |

| ~160 (d, ¹JCF ≈ 240 Hz) | C-6 | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant. |

| ~145 | C-2 | The carbon of the imidazole ring attached to the ester group. |

| ~140 | C-7a | Aromatic quaternary carbon. |

| ~135 | C-3a | Aromatic quaternary carbon. |

| ~120 (d, ²JCF ≈ 25 Hz) | C-5 | This carbon will show a smaller two-bond coupling to fluorine. |

| ~115 (d, ²JCF ≈ 25 Hz) | C-7 | This carbon will also show a two-bond coupling to fluorine. |

| ~105 (d, ³JCF ≈ 5 Hz) | C-4 | This carbon will show a smaller three-bond coupling to fluorine. |

| ~53 | O-CH₃ | The methyl carbon of the ester group. |

Interpretation: The ¹³C NMR spectrum will be characterized by the downfield signal of the carbonyl carbon. A key feature will be the large C-F coupling constant for C-6, which is a definitive indicator of the fluorine's position. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.[6][7]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

| m/z | Fragment | Rationale |

| 194 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |

| 163 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 135 | [M - COOCH₃]⁺ | Loss of the entire methyl ester group. |

Interpretation: The mass spectrum is expected to show a clear molecular ion peak at m/z 194. The fragmentation pattern will likely involve the loss of the methoxy and the entire methyl ester group, which are characteristic fragmentation pathways for methyl esters.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | N-H stretch | Imidazole |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl |

| ~1720 | C=O stretch | Ester |

| 1620-1450 | C=C and C=N stretches | Benzimidazole ring |

| ~1250 | C-O stretch | Ester |

| ~1200 | C-F stretch | Aryl-Fluoride |

Interpretation: The IR spectrum is expected to show a broad N-H stretching band characteristic of the benzimidazole ring. A strong absorption around 1720 cm⁻¹ will be indicative of the ester carbonyl group. The presence of a C-F stretching band around 1200 cm⁻¹ will confirm the presence of the fluorine substituent.[8]

Experimental Protocols

The following are standard protocols for the acquisition of the spectral data discussed in this guide.

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (Electron Impact - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

-

Acquire the mass spectrum using a standard EI energy of 70 eV.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester. While experimental data is not currently available, the predictions and interpretations presented here, based on established principles and data from analogous compounds, offer a solid foundation for researchers working with this molecule. The detailed protocols and visual aids are intended to facilitate the practical application of this information in a laboratory setting.

References

-

ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

-

El kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]

-

ACS Omega. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]

-

ResearchGate. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

-

ACS Omega. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. [Link]

-

ResearchGate. Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. [Link]

-

Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

-

mzCloud. Fenbendazole. [Link]

-

NIST WebBook. 1H-Benzimidazole. [Link]

-

Royal Society of Chemistry. Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. [Link]

-

ResearchGate. Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: Syntheses, structures and spectroscopic properties. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pradeepresearch.org [pradeepresearch.org]

- 4. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: The Pharmacophore Potentiation of Fluorinated Benzimidazoles

Topic: Biological Activity of Fluorinated Benzimidazoles Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Fluorine Effect

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its resemblance to naturally occurring purines and its ability to interact with diverse biological targets. However, the introduction of fluorine atoms—strategically placed at the C2, C5, or C6 positions—transforms this scaffold from a generic binder into a high-potency pharmacophore.

This guide analyzes the biological activity of fluorinated benzimidazoles , focusing on the physicochemical alterations driven by fluorination (lipophilicity, metabolic stability, and pKa modulation) and providing actionable protocols for their synthesis and evaluation.

Physicochemical Rationale

The incorporation of fluorine imparts unique properties that are critical for drug efficacy. This is not merely a steric substitution; it is an electronic and metabolic reconfiguration of the molecule.

-

Metabolic Blockade: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond. Substitution at metabolically labile sites (e.g., para-position of a phenyl ring or C5 of the benzimidazole) blocks oxidative metabolism by Cytochrome P450, extending half-life (

). -

Lipophilicity (

): Fluorination increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for CNS-active agents. -

Binding Affinity: The high electronegativity of fluorine polarizes the C-F bond, allowing it to participate in orthogonal multipolar interactions with protein targets (e.g., fluorophilic pockets in enzymes).

Mechanistic Pathways & Signaling Logic

Fluorinated benzimidazoles exhibit a dual-mechanism profile, primarily targeting microtubule dynamics and nucleic acid integrity .

Mechanism of Action Diagram

The following diagram illustrates the pleiotropic effects of fluorinated benzimidazoles on cancer cell physiology.

Figure 1: Multitarget mechanism of action for fluorinated benzimidazoles inducing apoptotic cell death.

Structure-Activity Relationship (SAR)

The potency of these compounds is strictly governed by the substitution pattern.

Comparative Potency Data

The table below summarizes the effect of fluorine positioning on antimicrobial and anticancer activity (IC50/MIC values derived from aggregated literature data).

| Compound Variant | Substitution (R1/R2) | Target Organism/Cell Line | Activity Metric | Relative Potency |

| Benzimidazole (Ref) | H / H | S. aureus | MIC: 64 µg/mL | Baseline |

| 5-Fluoro-Benzimidazole | H / 5-F | S. aureus | MIC: 8-16 µg/mL | 4x-8x Increase |

| 2-(4-Fluorophenyl) | 2-(4-F-Ph) / H | MCF-7 (Breast Cancer) | IC50: 12.5 µM | Moderate |

| Difluoro Hybrid | 2-(2,4-diF-Ph) / 5-F | MCF-7 (Breast Cancer) | IC50: 0.98 µM | High Potency |

| Trifluoromethyl | 2-CF3 / 5-Cl | C. albicans | MIC: 4 µg/mL | High (Antifungal) |

SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) map highlighting strategic fluorination sites.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Synthesis: Oxidative Condensation of Fluorinated Diamines

Objective: Synthesize 2-(4-fluorophenyl)-5-fluoro-1H-benzimidazole.

Rationale: Using sodium metabisulfite (

Protocol:

-

Reagents:

-

4-Fluoro-1,2-phenylenediamine (1.0 mmol)

-

4-Fluorobenzaldehyde (1.0 mmol)

- (1.0 mmol)

-

Solvent: DMF (5 mL) or Ethanol (10 mL)

-

-

Procedure:

-

Dissolve the diamine and aldehyde in the solvent in a round-bottom flask.

-

Add

and reflux the mixture for 4–6 hours. -

Validation Check: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The product should appear as a fluorescent spot under UV (254 nm).

-

-

Work-up:

-

Pour the reaction mixture into crushed ice/water (50 mL).

-

Collect the precipitate by filtration.

-

Recrystallize from ethanol/water to obtain pure crystals.

-

-

Characterization (Expected):

-

1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the NH broad singlet (~12-13 ppm).

-

19F NMR: Distinct peaks for the aromatic fluorine atoms (typically -110 to -120 ppm).

-

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of the synthesized fluorinated benzimidazole against MCF-7 cells.

Protocol:

-

Cell Seeding:

-

Seed MCF-7 cells in 96-well plates at a density of

cells/well in DMEM media. -

Incubate for 24 hours at 37°C, 5%

.

-

-

Treatment:

-

Prepare stock solution of the compound in DMSO.

-

Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

-

Controls:

-

Negative Control: 0.1% DMSO in media (Must show 100% viability).

-

Positive Control: 5-Fluorouracil or Doxorubicin (Must show established IC50).

-

-

-

Incubation: Treat cells for 48 hours.

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours (formazan crystals will form).

-

-

Solubilization & Readout:

-

Remove media carefully.

-

Add 100 µL DMSO to dissolve crystals.

-

Measure absorbance at 570 nm using a microplate reader.

-

-

Analysis:

-

Calculate % Viability =

. -

Plot Log(concentration) vs. % Viability to determine IC50.

-

Future Outlook: 18F-Labeling

The fluorinated benzimidazole scaffold presents a prime candidate for Positron Emission Tomography (PET) radiotracer development. Replacing stable

References

-

Review of Biological Activities

-

Antimicrobial Mechanisms

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov

-

Anticancer Mechanisms (Tubulin/DNA)

-

Fluorine Effect in Medicinal Chemistry

-

Synthesis & Evaluation

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 5. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

The Strategic Incorporation of Fluorine in Benzimidazole Derivatives: A Technical Guide to Enhancing Pharmacological Activity

Abstract The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Parallelly, the use of fluorine in drug design has become a cornerstone strategy for optimizing molecular properties. This technical guide provides an in-depth analysis of the synergistic relationship between these two entities. We explore the multifaceted roles of fluorine in modulating the physicochemical, pharmacokinetic, and pharmacodynamic properties of benzimidazole derivatives. By examining the underlying mechanisms and structure-activity relationships, this guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals aiming to leverage fluorine substitution to design next-generation benzimidazole-based therapeutics with enhanced efficacy, stability, and selectivity.

Introduction: A Convergence of Privileged Scaffolds

The Benzimidazole Core: A Cornerstone in Medicinal Chemistry

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a structural isostere of natural purines.[1] This mimicry allows it to interact with a wide array of biological targets, making it a highly versatile scaffold in drug discovery.[2] Benzimidazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), antivirals, and anticancer agents.[1][3] Their broad biological activity spectrum continues to make them a focal point of intensive research.[2][4]

Fluorine: The "Magic Atom" in Drug Design

Fluorine possesses a unique combination of properties that make it exceptionally valuable in medicinal chemistry. It is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen.[5] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting significant metabolic stability.[5][6] Strategic incorporation of fluorine can profoundly influence a molecule's properties, including its acidity/basicity (pKa), lipophilicity, membrane permeability, and binding affinity to target proteins.[7][8] These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.[9]

Rationale for this Guide

The deliberate introduction of fluorine into the benzimidazole scaffold is a proven strategy for enhancing therapeutic potential. This guide bridges the expertise from both fields, explaining the causality behind the observed improvements in activity. By dissecting the impact of fluorination on molecular properties and providing field-proven experimental context, we aim to equip researchers with the knowledge to rationally design and evaluate novel fluorinated benzimidazole derivatives.

The Fluorine Effect: Modulating Core Properties of Benzimidazole Derivatives

The introduction of fluorine is not merely an atomic substitution but a strategic tool to fine-tune the entire pharmacological profile of a benzimidazole derivative.

Enhancing Metabolic Stability: The C-F Bond Shield

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP450) enzymes. These enzymes typically hydroxylate electron-rich, metabolically labile C-H bonds. Replacing a vulnerable C-H bond with a robust C-F bond effectively "shields" that position from oxidative metabolism.[5][6] This substitution increases the drug's metabolic stability and biological half-life, which can lead to improved bioavailability and patient compliance through less frequent dosing.[6][10]

Caption: Fluorine shields benzimidazoles from CYP450-mediated metabolism.

Altering Physicochemical Parameters

2.2.1 Lipophilicity (LogP) Fluorine is highly lipophilic, and its substitution for hydrogen generally increases the overall lipophilicity (LogP) of a molecule. This enhancement can improve a drug's ability to cross cellular membranes, a critical factor for reaching intracellular targets and improving oral bioavailability.[2][10] This effect is particularly important for enhancing the cell penetration of antimicrobial and anticancer agents.[2]

2.2.2 Acidity/Basicity (pKa) As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[5] When placed near a basic nitrogen atom, such as those in the benzimidazole ring, it significantly lowers the pKa, making the nitrogen less basic.[5][11] This modulation is not a side effect; it is a critical design element for certain drug classes, most notably the Proton Pump Inhibitors (PPIs).

For PPIs like pantoprazole, which contains a difluoromethoxy group, the lowered basicity of the benzimidazole nitrogen is essential for its mechanism of action.[11] These drugs are weak bases that must accumulate in the highly acidic (pH ~1) secretory canaliculi of gastric parietal cells. The specific pKa value ensures that the drug remains largely uncharged in the bloodstream (pH 7.4) but becomes protonated and trapped at its site of action.[11][12]

| Compound | Key Substituent | Benzimidazole pKa (pKa2) | Consequence for Activity |

| Omeprazole | 5-Methoxy | ~0.6 | Standard accumulation in parietal cells. |

| Pantoprazole | 5-Difluoromethoxy (-OCHF₂) | ~0.11[11] | Lower pKa due to strong inductive effect of fluorine atoms.[11] |

Impact on Target Binding and Conformation

Fluorine's unique electronic properties can introduce favorable interactions within a protein's binding pocket. Its high electronegativity allows it to act as a hydrogen bond acceptor or participate in dipole-dipole interactions with polar amino acid residues, stabilizing the drug-receptor complex and increasing binding affinity.[13] Furthermore, because fluorine is only slightly larger than hydrogen, it can often be substituted without causing significant steric hindrance, preserving the molecule's optimal conformation for binding.[13]

Structure-Activity Relationships (SAR) in Fluorinated Benzimidazoles: A Therapeutic Overview

The position and number of fluorine atoms on the benzimidazole scaffold or its substituents are critical determinants of biological activity.

Anticancer Agents

Fluorinated benzimidazoles have demonstrated significant antiproliferative activity across a range of cancer cell lines.[4][14] Studies consistently show that the presence of a fluorine atom on a phenyl ring attached to the benzimidazole core enhances cytotoxic potential compared to non-fluorinated analogues.[14]

For example, in one study, a para-fluoro substituted benzimidazole derivative (ORT14) proved to be the most potent agent against A549 (lung), A498 (kidney), A375 (melanoma), HeLa (cervical), and HepG2 (liver) cancer cell lines, with IC₅₀ values as low as 0.188 µM.[14] This highlights the importance of the fluorine's position, as ortho- and meta-substituted analogues showed different activity profiles.[14] The introduction of a trifluoromethyl (–CF₃) group has also been shown to enhance cytotoxicity against certain cancer cell lines.[2]

| Compound ID | Fluorine Position (on 2-phenyl ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| ORT12 | Ortho | HeLa | 0.752 | [14] |

| ORT13 | Meta | HeLa | 0.377 | [14] |

| ORT14 | Para | HeLa | 0.188 | [14] |

| ORT12 | A549 | 1.505 | [14] | |

| ORT13 | A549 | 0.752 | [14] | |

| ORT14 | A549 | 0.377 | [14] |

Antimicrobial and Antifungal Agents

Fluorination is a well-established strategy for boosting the antimicrobial potency of benzimidazoles. The presence of an electron-withdrawing fluorine atom on a phenyl side chain generally increases both antibacterial and antifungal activity.[15] This enhancement is attributed to improved cell penetration and potentially stronger interactions with microbial targets like DNA gyrase.[2][15]

Structure-activity relationship studies have shown that the position of the fluorine atom influences the spectrum of activity. For instance, compounds with a meta-fluoro substitution on the phenyl ring displayed high activity against Gram-negative bacteria and B. subtilis.[15] In some series, combining fluorination with a methyl group at the 5-position of the benzimidazole ring further enhanced antimicrobial activity.[15]

| Compound | Fluorine Position (on 2-phenyl ring) | Organism | MIC (µg/mL) | Reference |

| Unsubstituted | None | E. coli | 125 | [15] |

| Ortho-fluoro | Ortho | E. coli | 62.5 | [15] |

| Meta-fluoro | Meta | E. coli | 31.25 | [15] |

| Para-fluoro | Para | E. coli | 62.5 | [15] |

| Unsubstituted | B. subtilis | 62.5 | [15] | |

| Meta-fluoro | Meta | B. subtilis | 7.81 | [15] |

Proton Pump Inhibitors (PPIs)

As discussed previously, the role of fluorine in PPIs is a classic example of rational drug design. The mechanism involves the accumulation of the drug in the acidic parietal cell, followed by an acid-catalyzed conversion to a reactive sulfenamide intermediate, which then forms an irreversible disulfide bond with a cysteine residue on the H⁺/K⁺-ATPase (the proton pump).[3][12] The pKa of the benzimidazole core is paramount for the initial accumulation step. Fluorine substituents, such as the difluoromethoxy group in pantoprazole or the trifluoroethoxy group in lansoprazole, are used to precisely lower the pKa, ensuring the molecule is trapped efficiently at its target site.[11]

Caption: Acid-catalyzed activation pathway of a fluorinated PPI.

Experimental Protocols for Evaluation

Synthesis: General Procedure for 2-(Fluorophenyl)-Benzimidazoles

This protocol describes a common and effective method for synthesizing the target compounds, allowing for the systematic investigation of structure-activity relationships.[15]

Methodology:

-

Reactant Preparation: In a round-bottom flask, combine the appropriate 1,2-phenylenediamine derivative (1.0 equivalent) and the desired fluorinated benzoic acid derivative (1.1 equivalents).

-

Reaction Medium: Add polyphosphoric acid (PPA) (approx. 5 mL) to the flask to serve as both the solvent and the dehydrating catalyst.

-

Heating: Heat the reaction mixture at 120-150 °C for 13–18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After the reaction is complete, carefully pour the hot mixture onto crushed ice or into a beaker of ice water.

-

Neutralization: Neutralize the acidic solution by slowly adding a 5 M NaOH solution until the pH is slightly basic (pH 8–9). This will cause the crude product to precipitate out of the solution.

-

Isolation: Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold water to remove any remaining salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the pure crystalline compound.

-

Drying and Characterization: Dry the final product under a vacuum. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Caption: General workflow for the synthesis of 2-(fluorophenyl)-benzimidazoles.

In Vitro Efficacy Assessment: Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of approximately 5×10³ to 1×10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzimidazole derivatives in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[14]

Conclusion and Future Outlook

The strategic incorporation of fluorine into the benzimidazole scaffold is a powerful and validated approach in modern drug discovery. This guide has demonstrated that fluorination is far more than a simple bioisosteric replacement for hydrogen; it is a precision tool for enhancing metabolic stability, modulating physicochemical properties like pKa and lipophilicity, and improving target binding affinity. The success of this strategy is evident across diverse therapeutic areas, from the pKa-driven mechanism of fluorinated PPIs to the enhanced potency of anticancer and antimicrobial agents.

The future of this field remains promising. Research will likely explore the impact of newer, more exotic fluorine-containing motifs (e.g., -OCF₃, -SCF₃, -SF₅) on the activity of benzimidazoles.[6] Furthermore, as our understanding of disease biology deepens, the targeted application of fluorinated benzimidazoles to novel biological targets will undoubtedly lead to the development of innovative and more effective therapeutics. The principles and protocols outlined in this guide provide a solid foundation for these future endeavors.

References

-

Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds - ACG Publications. (2021). Retrieved February 4, 2026, from [Link]

-

Benzimidazole derivatives incorporating fluorine. - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Al-Harthy, T., & Al-Jamali, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. (2022). Retrieved February 4, 2026, from [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. (2023). Retrieved February 4, 2026, from [Link]

-

Structure activity relationship of the synthesized compounds - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed. (2024). Retrieved February 4, 2026, from [Link]

-

Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - PMC - NIH. (2023). Retrieved February 4, 2026, from [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - NIH. (2024). Retrieved February 4, 2026, from [Link]

-

Importance of Fluorine in Benzazole Compounds - ResearchGate. (2020). Retrieved February 4, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved February 4, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 4, 2026, from [Link]

-

Benzimidazole derivatives with anthelmintic activity - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

The Chemically Elegant Proton Pump Inhibitors - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

-

1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

-

In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds - ACG Publications. (2021). Retrieved February 4, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Retrieved February 4, 2026, from [Link]

-

Structure of proton pump inhibitors (PPIs) that contain benzimidazole,... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

- 1. Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. acgpubs.org [acgpubs.org]

- 15. acgpubs.org [acgpubs.org]

Discovery and Synthetic Optimization of 6-Fluoro-1H-benzoimidazole-2-carboxylic Acid Methyl Ester

Executive Summary

The moiety 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS: 885280-04-6) represents a privileged pharmacophore in modern medicinal chemistry. Unlike simple benzimidazoles, this functionalized scaffold combines three critical features: a metabolic block (fluorine at C6), a hydrogen-bond donor/acceptor motif (imidazole NH/N), and a versatile electrophilic handle (C2-methyl ester).

This guide details the technical discovery of this compound, not as a serendipitous event, but as a rational synthetic evolution designed to access potent inhibitors for targets such as HCV NS5B polymerase , PARP (Poly ADP-ribose polymerase) , and various tyrosine kinases . We explore the optimized synthetic protocols, the critical issue of annular tautomerism, and the validation metrics required for high-integrity drug development.

Structural Rationale & Pharmacophore Analysis

The "Fluorine Walk" Effect

The incorporation of fluorine at the 6-position is a deliberate medicinal chemistry strategy.

-

Metabolic Stability: The C6 position in benzimidazoles is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 isoforms. Fluorine substitution blocks this site, significantly extending in vivo half-life (

). -

Electronic Modulation: Fluorine is highly electronegative, lowering the

of the benzimidazole NH (typically ~12 to ~10.5). This increases the acidity, potentially strengthening hydrogen bond interactions with target protein residues (e.g., Serine or Threonine side chains).

The C2-Ester Handle

The 2-carboxylic acid methyl ester is rarely the final drug form. Instead, it serves as a divergent intermediate :

-

Hydrolysis: Precursor to the free acid for salt formation or solubility studies.

-

Amidation: Direct reaction with amines to form carboxamide-linked inhibitors.

-

Heterocyclization: Conversion into benzimidazo[1,2-a]pyrimidines or similar tricyclic cores.

Synthetic Discovery: Optimized Protocols

The "discovery" of this molecule relies on overcoming the challenge of cyclizing the benzimidazole ring while retaining the oxidation state of the C2-ester. Classical Phillips condensation (using acids and high heat) often hydrolyzes the ester.

We present the Trichloroacetimidate Route , a mild, high-yield protocol favored in discovery campaigns for its operational simplicity and functional group tolerance.

Protocol A: The Methyl 2,2,2-Trichloroacetimidate Condensation

This method avoids strong oxidants and high temperatures, preserving the ester functionality.

Reaction Scheme:

Step-by-Step Methodology:

-

Reagent Prep: Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous Methanol (MeOH) (10 mL/g).

-

Activation: Add Acetic Acid (AcOH) (2.0 eq) to buffer the basicity of the diamine.

-

Addition: Dropwise add Methyl 2,2,2-trichloroacetimidate (1.1 eq) at 0°C.

-

Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS for the disappearance of the diamine (

) and appearance of the product ( -

Workup:

-

Concentrate the solvent under reduced pressure.

-

Dilute residue with EtOAc and wash with saturated

(to neutralize AcOH). -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallization from

/Hexanes is preferred over column chromatography to avoid ester hydrolysis on silica.

Protocol B: The Dimethyl Oxalate Condensation (Scalable)

For multi-gram scale-up, the trichloroacetimidate reagent can be costly. The oxalate route is the industrial alternative.

-

Reflux 4-fluoro-1,2-phenylenediamine with Dimethyl Oxalate (5.0 eq) in Xylene containing a catalytic amount of p-TsOH .

-

The high temperature (140°C) drives the condensation and elimination of water/methanol.

-

Critical Note: This often produces the bis-amide side product if temperature is not controlled.

Visualization: Synthesis & Tautomerism

The following diagram illustrates the synthetic pathway and the critical tautomeric equilibrium that researchers must account for during NMR analysis.

Figure 1: Synthetic workflow utilizing methyl 2,2,2-trichloroacetimidate and the resulting tautomeric equilibrium of the benzimidazole core.

Analytical Validation & Tautomerism

The Tautomerism Challenge

In solution (NMR/LCMS), the H on the imidazole nitrogen is labile.

-

Observation: You will NOT see distinct peaks for 5-fluoro and 6-fluoro isomers at room temperature in solvents like DMSO-

. You will see an averaged spectrum or broadened peaks. -

Nomenclature: While sold as "6-fluoro", it exists as a mixture of 6-fluoro-1H-benzimidazole and 5-fluoro-1H-benzimidazole .

-

Resolution: To lock the regiochemistry, the nitrogen must be alkylated (e.g., with methyl iodide), which separates the isomers into distinct N1-methyl-6-fluoro and N1-methyl-5-fluoro products.

Key Analytical Data Points

| Metric | Expected Value | Notes |

| Molecular Weight | 194.16 g/mol | Monoisotopic Mass: 194.05 |

| LCMS (ESI+) | [M+H]+ = 195.1 | Distinctive single peak |

| 1H NMR (DMSO-d6) | Broad due to exchange | |

| 1H NMR (Aromatic) | Splitting patterns depend on F-coupling | |

| 1H NMR (Ester) | Sharp singlet | |

| 19F NMR | ~ -115 ppm | Diagnostic for aromatic fluorine |

Biological Application & Utility[5]

This molecule is not merely a reagent; it is a scaffold used in the discovery of:

-

HCV NS5B Polymerase Inhibitors:

-

Benzimidazole derivatives bind to the "thumb" domain of the polymerase. The 2-carboxylate is often converted to an amide to interact with the protein backbone.

-

Mechanism:[1] Allosteric inhibition preventing RNA template binding.

-

-

PARP Inhibitors:

-

The benzimidazole core mimics the nicotinamide moiety of NAD+.

-

The 6-fluoro group improves metabolic stability against oxidation, a common failure mode for early PARP candidates.

-

-

Anthelmintics (Benzimidazole class):

-

While classic anthelmintics (Albendazole) are 2-carbamates, the 2-carboxylate esters are investigated for improved solubility profiles in veterinary applications.

-

References

-

Synthesis of Benzimidazole Derivatives

-

Tautomerism in Benzimidazoles

- Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R

- Source: N

-

URL:[Link]

-

Chemical Identity & Properties

-

Title: 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester Product Page.[4][]

- Source: Chem-Impex Intern

-

-

Biological Activity Overview

-

Photochemistry & Stability

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Precision Synthesis of Novel 6-Fluoro-1H-benzoimidazole Derivatives

Topic: Synthesis of Novel 6-Fluoro-1H-benzoimidazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Strategic Rationale: The Fluorine Advantage

In modern medicinal chemistry, the 6-fluoro-1H-benzoimidazole scaffold is not merely a structural variant; it is a calculated pharmacophoric tactic. The introduction of a fluorine atom at the C6 position serves three critical functions in drug design:

-

Metabolic Blocking: It obstructs the C6 position from oxidative metabolism (e.g., by CYP450), significantly extending the half-life (

) of the parent molecule compared to its non-fluorinated analogue. -

Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the imidazole nitrogen, altering hydrogen bond donor/acceptor capability in the enzyme binding pocket.

-

Lipophilicity Tuning: It enhances membrane permeability (

) without the steric bulk associated with chloro- or methyl- substituents, facilitating blood-brain barrier (BBB) penetration in CNS-targeted therapeutics.

Chemical Causality & Retrosynthetic Analysis

To synthesize novel derivatives, one must first master the core construction. The primary challenge in synthesizing 6-fluoro-1H-benzimidazoles is the inherent tautomerism.

The Tautomerism Reality Check

In solution, 5-fluoro-1H-benzoimidazole and 6-fluoro-1H-benzoimidazole exist in a rapid tautomeric equilibrium due to the migration of the proton between N1 and N3.

-

Insight: Unless the N1 position is alkylated/protected, the 5- and 6-positions are chemically equivalent in the 1H- form.

-

Nomenclature Convention: For 1H-derivatives, they are often denoted as 5(6)-fluoro.[1] However, if you target the 6-fluoro isomer specifically for N-alkylation downstream, the regioselectivity is determined by the steric and electronic environment during the alkylation step, not the ring closure.

Retrosynthetic Pathway

The most robust route disconnects the imidazole ring to reveal 4-fluoro-1,2-phenylenediamine and a carbon electrophile (aldehyde or carboxylic acid derivative).

Figure 1: Retrosynthetic analysis showing the disconnection to the key diamine precursor.

Detailed Synthetic Methodologies

Method A: Oxidative Cyclization (The "Gold Standard")

This protocol is preferred for generating library diversity at the C2 position using various aldehydes. It utilizes Sodium Metabisulfite (Na₂S₂O₅) , a mild oxidant that facilitates the condensation and subsequent oxidation of the intermediate aminal to the imidazole.

Why this method?

-

Operational Simplicity: Avoids harsh acids (PPA) or expensive catalysts (Au/TiO₂).

-

Yield Reliability: Consistently delivers >80% yields for electron-diverse aldehydes.

-

Scalability: The reaction profile is safe for gram-scale synthesis.

Step-by-Step Protocol

Target: 2-(4-chlorophenyl)-6-fluoro-1H-benzoimidazole

-

Reagent Preparation:

-

Dissolve 4-fluoro-1,2-phenylenediamine (1.0 equiv, 10 mmol) in Ethanol/Water (30 mL, 5:1 v/v).

-

Add 4-chlorobenzaldehyde (1.0 equiv, 10 mmol).

-

Add Na₂S₂O₅ (1.0 equiv, 10 mmol). Note: Some literature suggests catalytic amounts, but stoichiometric use ensures rapid completion.

-

-

Reflux & Monitoring:

-

Heat the mixture to reflux (approx. 80°C) with vigorous magnetic stirring.

-

Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:2). The diamine spot (polar, UV active) should disappear within 4-6 hours.

-

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature, then chill in an ice bath.

-

Precipitation: If solid forms, filter directly. If not, concentrate ethanol under reduced pressure (Rotavap) until a precipitate forms.

-

Neutralization: Pour the concentrate into ice-cold water. If necessary, adjust pH to ~8 using saturated NaHCO₃ to ensure the benzimidazole is in its free base form (not the salt).

-

Filter the solid and wash with cold water (3 x 20 mL).

-

-

Purification:

-

Recrystallize from hot ethanol or EtOH/DMF mixtures.

-

Alternative: Flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

-

Method B: Microwave-Assisted Green Synthesis

For high-throughput library generation, microwave irradiation accelerates the condensation of carboxylic acids with the diamine.

-

Conditions: 4-fluoro-1,2-phenylenediamine + Carboxylic Acid + Polyphosphoric Acid (catalytic) or neat.[2]

-

Parameters: 150°C, 10-15 minutes, 10 bar pressure.

-

Advantage: Drastically reduced reaction times (from hours to minutes) and solvent-free options.

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and process flow for the Na₂S₂O₅ protocol.

Figure 2: Workflow for the oxidative cyclization of 6-fluoro-1H-benzimidazole derivatives.

Characterization & Validation Framework

To ensure the integrity of the synthesized novel derivatives, the following data profile is required.

Data Presentation: Expected NMR Signals

| Nucleus | Signal Characteristics | Structural Assignment |

| ¹H NMR | Broad singlet, 12.5–13.5 ppm | N-H (Imidazole). Disappears with D₂O shake. |

| ¹H NMR | Doublet of doublets (dd), ~7.0–7.5 ppm | C5/C6-H . Shows coupling to Fluorine ( |

| ¹⁹F NMR | Singlet (or multiplet), -110 to -120 ppm | Ar-F . Definitive proof of fluorine incorporation. |

| ¹³C NMR | Doublet, ~157–160 ppm ( | C-F . Large coupling constant confirms C-F bond. |

Quality Control Checkpoints

-

Melting Point: Benzimidazoles typically have high melting points (>200°C). Sharp ranges (<2°C) indicate purity.

-

Mass Spectrometry: High-Resolution Mass Spec (HRMS) is mandatory to confirm the molecular formula, especially to distinguish from non-fluorinated impurities.

-

Regioisomer Analysis: If N-alkylation is performed subsequently, use NOESY (Nuclear Overhauser Effect Spectroscopy) to distinguish between the 1,5- and 1,6-isomers.

References

-

Synthesis and biological evaluation of novel 1H-benzo[d]imidazole derivatives. ACS Omega. (2022). Detailed protocol on Na₂S₂O₅ mediated oxidative cyclization. [Link]

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Letters in Drug Design & Discovery. (2017). Microwave-assisted synthesis methodologies. [Link]

-

Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study. BMC Chemistry. (2022). Precursor synthesis (4-fluoro-1,2-phenylenediamine) and characterization data. [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials. (2020). Green chemistry approaches using heterogeneous catalysis. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. (2023). Comprehensive review of synthetic strategies and mechanisms. [Link]

Sources

A Comprehensive Technical Guide to 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, a fluorinated benzimidazole derivative of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical characteristics, and potential as a scaffold for the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically used drugs with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects.[1][2][3] Its structural similarity to purine allows it to interact with a variety of biological targets.[4] The incorporation of a fluorine atom into organic molecules can significantly enhance their pharmacological properties.[5] Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and bioavailability.[5]

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester combines these advantageous features, making it a valuable building block for the synthesis of novel bioactive molecules.[6] This compound serves as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[6] The presence of the fluorine atom is known to enhance its biological activity, while the methyl ester group can improve solubility and bioavailability.[6]

Synthesis and Mechanism

The synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester typically involves the condensation of a substituted 1,2-phenylenediamine with a suitable C2-synthon. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

A common and effective method for the synthesis of benzimidazole-2-carboxylates involves the reaction of a 1,2-phenylenediamine with a trichloroacetimidate, followed by hydrolysis.[7] This approach offers mild reaction conditions and good yields.[7]

The proposed synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester starts with the commercially available 4-fluoro-1,2-phenylenediamine. This precursor is reacted with methyl trichloroacetimidate in the presence of a suitable acid catalyst, such as trifluoroacetic acid (TFA), to yield the 2-trichloromethylbenzimidazole intermediate. Subsequent hydrolysis of this intermediate affords the desired product.

Caption: Proposed synthetic workflow for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Trichloromethyl-6-fluoro-1H-benzoimidazole

-

To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add methyl trichloroacetimidate (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (0.1 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-trichloromethyl-6-fluoro-1H-benzoimidazole intermediate.

Step 2: Synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

-

Dissolve the 2-trichloromethyl-6-fluoro-1H-benzoimidazole intermediate (1.0 eq) in methanol.

-

Add a solution of sodium hydroxide (3.0 eq) in water.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is provided in the table below.

| Property | Value |

| IUPAC Name | methyl 6-fluoro-1H-benzimidazole-2-carboxylate[] |

| Molecular Formula | C9H7FN2O2[] |

| Molecular Weight | 194.16 g/mol [] |

| Appearance | Solid |

| Purity | Typically >95%[] |

| CAS Number | 885280-04-6[] |

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.